1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one
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Overview
Description
1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one is a chemical compound with the molecular formula C14H18BrNO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one typically involves the following steps:
Bromination: The starting material, 3,4-dihydroisoquinoline, undergoes bromination to introduce a bromine atom at the 5-position. This reaction is usually carried out using bromine (Br2) or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding 5-amino derivative using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Oxidation Reactions: Oxidation of the compound can lead to the formation of the corresponding ketone or carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: 5-substituted isoquinoline derivatives.
Reduction: 5-amino-3,4-dihydroisoquinoline derivatives.
Oxidation: Ketone or carboxylic acid derivatives.
Scientific Research Applications
1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly in the field of oncology and neurology[][4].
Material Science: It is utilized in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3,4-dihydroisoquinoline-2-carboxylic acid tert-butyl ester: A closely related compound with similar structural features but different functional groups.
6-Bromo-3,4-dihydroisoquinoline-2-carboxylic acid tert-butyl ester: Another analog with the bromine atom at the 6-position instead of the 5-position.
Uniqueness
1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(5-bromo-3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-9(2)13(16)15-7-6-11-10(8-15)4-3-5-12(11)14/h3-5,9H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLRKCPAANMPIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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